molecular formula C6F13N3OS B14492808 Tridecafluorohexane-1-sulfinyl azide CAS No. 64983-18-2

Tridecafluorohexane-1-sulfinyl azide

Cat. No.: B14492808
CAS No.: 64983-18-2
M. Wt: 409.13 g/mol
InChI Key: OGIHBPABVMGYSJ-UHFFFAOYSA-N
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Description

Tridecafluorohexane-1-sulfinyl azide (C₆F₁₃S(O)N₃) is a fluorinated sulfinyl azide compound characterized by a perfluorinated hexyl chain, a sulfinyl group (S=O), and an azide (-N₃) functional group. The perfluorinated chain likely enhances thermal stability and chemical inertness compared to non-fluorinated analogs, while the sulfinyl group may modulate electronic properties, influencing reactivity .

Properties

CAS No.

64983-18-2

Molecular Formula

C6F13N3OS

Molecular Weight

409.13 g/mol

IUPAC Name

N-diazo-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane-1-sulfinamide

InChI

InChI=1S/C6F13N3OS/c7-1(8,3(11,12)5(15,16)17)2(9,10)4(13,14)6(18,19)24(23)22-21-20

InChI Key

OGIHBPABVMGYSJ-UHFFFAOYSA-N

Canonical SMILES

C(C(C(C(F)(F)S(=O)N=[N+]=[N-])(F)F)(F)F)(C(C(F)(F)F)(F)F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Tridecafluorohexane-1-sulfinyl azide can be synthesized through a diazo transfer reaction. One common method involves the use of imidazole-1-sulfonyl azide as a diazo donor. This reagent is known for its stability and efficiency in converting primary amines into azides under mild conditions . The reaction typically occurs in a polar aprotic solvent such as acetonitrile or dimethylsulfoxide, with the azide ion acting as a nucleophile .

Industrial Production Methods

Industrial production of this compound may involve large-scale diazo transfer reactions using imidazole-1-sulfonyl azide or other sulfonyl azides. These processes are designed to be high-yielding and safe, minimizing the risk of explosion associated with diazo transfer reagents .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of tridecafluorohexane-1-sulfinyl azide involves its reactivity as an azide compound. The azide group can undergo nucleophilic substitution, reduction, and cycloaddition reactions, leading to the formation of various products. In biological systems, azides can inhibit enzymes by binding to active sites or disrupting protein functions .

Comparison with Similar Compounds

Comparison with Similar Azide Compounds

Structural and Functional Differences

  • Sodium Azide (NaN₃): A simple inorganic azide widely used in airbag propellants and as a preservative. Unlike Tridecafluorohexane-1-sulfinyl azide, sodium azide lacks organic substituents, making it highly reactive with acids (producing toxic HN₃ gas) and prone to explosive decomposition under heat or shock .
  • Coumarin Azide (3-Azido-7-Hydroxycoumarin): An organic azide used in bioimaging and click chemistry. Its aromatic coumarin backbone contrasts with the aliphatic fluorinated chain of this compound, resulting in distinct photophysical properties and lower volatility .

Stability and Reactivity

Property This compound (Inferred) Sodium Azide Coumarin Azide
Thermal Stability High (due to C-F bonds) Low (decomposes at 300°C) Moderate (stable at 2–8°C)
Explosivity Likely low (fluorination reduces sensitivity) High (explosive when heated) Non-explosive
Reactivity with Acids May produce HN₃ gas (caution required) Rapid HN₃ release No documented reaction

Hazard Profile

  • Sodium Azide: High acute toxicity (LD₅₀ ~27 mg/kg in rats), explosive, and releases toxic gases upon decomposition. Requires stringent handling protocols .
  • This compound: While fluorination may mitigate explosivity, the azide group still poses risks of toxic gas release (e.g., HN₃) during decomposition or acid exposure.

Research Findings and Gaps

  • Key Similarities: All three compounds share the azide functional group, enabling participation in reactions like the Staudinger ligation or copper-catalyzed azide-alkyne cycloaddition (CuAAC).
  • Critical Differences: Fluorination in this compound likely reduces reactivity compared to sodium azide but enhances compatibility with fluorinated solvents or substrates.
  • Unresolved Questions: Direct experimental data on this compound’s decomposition kinetics, toxicity, and synthetic utility are lacking, necessitating further study.

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